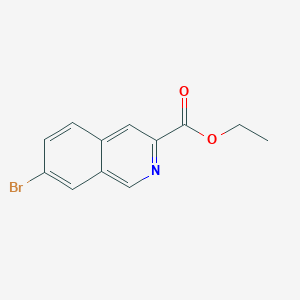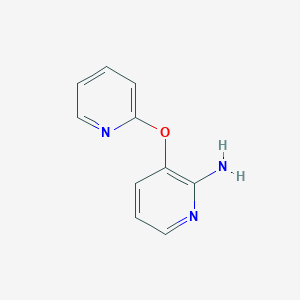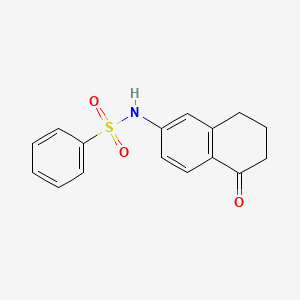
Ethyl 7-bromoisoquinoline-3-carboxylate
概要
説明
Ethyl 7-bromoisoquinoline-3-carboxylate: is a chemical compound with the molecular formula C12H10BrNO2 and a molecular weight of 280.12 g/mol . It is characterized by the presence of a bromine atom at the 7th position of the isoquinoline ring system, which is esterified with an ethyl group at the 3rd position. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom, leading to the formation of different reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Typical reducing agents include hydrogen gas (H2) and metal hydrides such as lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as sodium azide (NaN3) and potassium iodide (KI) are commonly used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction Products: Reduction reactions can produce isoquinolines with reduced bromine content.
Substitution Products: Substitution reactions can yield various substituted isoquinolines depending on the nucleophile used.
科学的研究の応用
Ethyl 7-bromoisoquinoline-3-carboxylate is widely used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Ethyl 7-bromoisoquinoline-3-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and targets involved would depend on the specific context in which the compound is used.
類似化合物との比較
Isoquinoline: The parent compound without the bromine and ethyl groups.
7-Bromoisoquinoline: The compound without the carboxylate ester group.
Ethyl 3-isoquinolinecarboxylate: The compound without the bromine atom.
Uniqueness: Ethyl 7-bromoisoquinoline-3-carboxylate is unique due to the presence of both the bromine atom and the ethyl ester group, which confer specific chemical properties and reactivity that are not found in the similar compounds listed above.
特性
IUPAC Name |
ethyl 7-bromoisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-6-8-3-4-10(13)5-9(8)7-14-11/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCUGHMZPQHISH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=C(C=CC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10739773 | |
| Record name | Ethyl 7-bromoisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10739773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
660830-62-6 | |
| Record name | Ethyl 7-bromoisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10739773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-7-nitrobenzo[d]thiazole](/img/structure/B1510318.png)
![7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1510319.png)
![(1-Hydroxycyclohexyl)[4-(2-hydroxyethoxy)phenyl]methanone](/img/structure/B1510326.png)

![2-Methylimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B1510336.png)

![4-bromo-5-chloro-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1510343.png)




